molecular formula C14H17N3O5 B5583818 ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B5583818
M. Wt: 307.30 g/mol
InChI Key: WJVACOFCFWFVSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic Addition: The carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst

    Substitution: Aqueous sodium hydroxide, ethanol

    Nucleophilic Addition: Amines or alcohols, acidic or basic conditions

Major Products Formed

    Reduction of Nitro Group: 4-(4-aminobenzoyl)piperazine-1-carboxylate

    Hydrolysis of Ester Group: 4-(4-nitrobenzoyl)piperazine-1-carboxylic acid

    Nucleophilic Addition Products: Various substituted piperazine derivatives

Scientific Research Applications

Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    1-Ethyl-4-(4-aminobenzoyl)piperazine: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    1-Benzyl-4-(4-nitrobenzoyl)piperazine: Contains a benzyl group instead of an ethyl group, affecting its solubility and pharmacokinetic properties.

    4-(4-Nitrobenzoyl)piperazine-1-carboxylic acid: Lacks the ethyl ester group, which may influence its chemical stability and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-2-22-14(19)16-9-7-15(8-10-16)13(18)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVACOFCFWFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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